2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride
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Overview
Description
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyphenylacetic acid.
Chlorination: The 2-methoxyphenylacetic acid is reacted with hydrochloric acid to produce 2-chloromethylphenylacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate.
Purification: Using techniques such as crystallization and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylacetic acids and their derivatives .
Scientific Research Applications
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid
- 4-Aminomethylbenzoic acid
- 2-Amino-4-methylpyridine
Uniqueness
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-amino-2-[4-(aminomethyl)phenyl]acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYASSWTVNWIIJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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